molecular formula C11H16N3O13P3 B145732 7-Deaza-2'-deoxyinosine triphosphate CAS No. 136120-28-0

7-Deaza-2'-deoxyinosine triphosphate

Cat. No.: B145732
CAS No.: 136120-28-0
M. Wt: 491.18 g/mol
InChI Key: QLCZUJVRPNFETQ-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deaza-2'-deoxyinosine triphosphate (7-deaza-dITP) is a modified nucleotide analogue where the nitrogen atom at position 7 of the hypoxanthine base (deaminated adenine) is replaced with a carbon atom (Figure 1). This structural modification alters hydrogen-bonding capacity and base-pairing fidelity compared to natural deoxyinosine triphosphate (dITP).

Properties

CAS No.

136120-28-0

Molecular Formula

C11H16N3O13P3

Molecular Weight

491.18 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H16N3O13P3/c15-7-3-9(14-2-1-6-10(14)12-5-13-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,15H,3-4H2,(H,20,21)(H,22,23)(H,12,13,16)(H2,17,18,19)/t7-,8+,9+/m0/s1

InChI Key

QLCZUJVRPNFETQ-DJLDLDEBSA-N

SMILES

C1C(C(OC1N2C=CC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

7-deaza-2'-deoxyinosine triphosphate

Origin of Product

United States

Scientific Research Applications

DNA Amplification

One of the primary applications of 7-deaza-2'-deoxyinosine triphosphate is in polymerase chain reaction (PCR) processes. Its incorporation into DNA strands helps stabilize GC-rich sequences that are typically difficult to amplify due to their higher melting temperatures. This characteristic allows for:

  • Improved yield of PCR products.
  • Enhanced resolution during electrophoresis.
  • Better performance in amplifying complex genomic regions.

Table 1: Comparison of PCR Performance with Different Nucleotides

Nucleotide TypeYield ImprovementStability of GC-rich SequencesElectrophoretic Mobility
This compoundHighExcellentEnhanced
Standard dATPModeratePoorStandard

DNA Sequencing

This compound is particularly useful in sequencing applications, especially in dideoxy-chain termination methods. It replaces standard deoxyguanosine triphosphate (dGTP) to overcome compression issues in gel electrophoresis when analyzing GC-rich sequences. Key benefits include:

  • Improved separation of DNA fragments.
  • Enhanced legibility over long sequence regions.
  • Reduction of compression artifacts during sequencing.

A study demonstrated that using this compound instead of dGTP led to better resolution in sequencing gel patterns, facilitating more accurate readings of nucleotide sequences .

Telomerase Inhibition

Research has shown that this compound acts as a potent inhibitor of telomerase, an enzyme often upregulated in cancer cells. The reported IC50 values for telomerase inhibition are approximately 11 µM . This property makes it a candidate for therapeutic applications targeting cancer cell proliferation by disrupting telomere maintenance mechanisms.

Case Study: Telomerase Activity Inhibition
A study involving human telomerase demonstrated that the incorporation of this compound into telomeric DNA resulted in a shortened telomeric ladder, indicating effective inhibition of telomerase activity. This suggests potential applications in cancer research and therapy development .

Synthesis and Availability

The synthesis of this compound typically involves several key steps, including the modification of precursor nucleotides and phosphorylation reactions to yield the triphosphate form. These synthetic methods ensure that sufficient quantities are available for both research and clinical use.

Comparison with Similar Compounds

Key Structural Features:

  • Hypoxanthine backbone : Derived from adenine deamination, hypoxanthine pairs preferentially with cytosine but can also mispair with thymine.
  • 7-Deaza modification : Replaces N7 with carbon, reducing hydrogen-bonding rigidity and altering polymerase recognition .

Comparative Analysis with Similar Compounds

Deoxyinosine Triphosphate (dITP)

dITP arises from deamination of dATP and is incorporated into DNA during replication. Key differences from 7-deaza-dITP include:

  • Base Pairing : dITP pairs with cytosine (C) but mispairs with thymine (T), causing A→G transition mutations .
  • Incorporation Efficiency :
    • HIV-1 reverse transcriptase (RT) incorporates dITP opposite C in RNA templates 8-fold more efficiently than dGTP .
    • Human DNA polymerase η (Pol η) incorporates dITP opposite C and T, with error rates influenced by template sequence .
  • Repair Mechanisms: Deoxyinosine in DNA is repaired via base excision repair (BER) or alternative excision repair (AER) to prevent mutagenesis .

7-Deaza-2'-Deoxyguanosine Triphosphate (7-Deaza-dGTP)

7-Deaza-dGTP is widely used in sequencing and PCR to reduce DNA secondary structures:

  • Base Pairing : Pairs with cytosine but exhibits altered Tm values due to reduced Hoogsteen bonding. For example, 7-deaza-dA (structurally analogous) forms stable pairs with dC (ΔTm = +7°C vs. natural dA-dT) .
  • Applications :
    • Improves sequencing accuracy in GC-rich regions by minimizing compression artifacts .
    • Resistant to restriction enzyme digestion, enabling target enrichment in next-generation sequencing .

7-Deaza-2'-Deoxyadenosine Triphosphate (7-Deaza-dATP)

  • Base Pairing : Forms stable pairs with dT, dC, and dG due to relaxed hydrogen-bonding constraints. For example, 7-deaza-dA pairs with dC with a Tm of 43°C vs. 36°C for natural dA-dC .
  • Polymerase Compatibility : Competitive incorporation over dATP in some DNA polymerases, useful for studying enzyme fidelity .

Data Tables

Table 1. Base Pairing and Thermal Stability of Selected Analogues

Compound Paired Base Tm (°C) ΔTm vs. Natural Pair Reference
dITP C 45 +5°C (vs. dGTP-C)
7-Deaza-dATP C 43 +7°C (vs. dA-C)
7-Deaza-dGTP C 48 +3°C (vs. dG-C)

Table 2. Polymerase Incorporation Efficiency

Compound Polymerase Template Incorporation Efficiency Reference
dITP HIV-1 RT RNA 8x higher vs. dGTP
7-Deaza-dGTP Taq DNA Polymerase DNA Comparable to dGTP
7-Deaza-dATP Klenow Fragment DNA 2x lower vs. dATP

Preparation Methods

Column Chromatography

Crude reaction mixtures are purified using silica gel or anion-exchange chromatography:

  • Silica Gel Chromatography : Elution with a gradient of methanol (0–10%) in chloroform removes unreacted starting materials and byproducts. The triphosphate fraction typically elutes at 6–8% methanol.

  • Anion-Exchange (DEAE-Sephadex) : A linear gradient of triethylammonium bicarbonate (0.1–1.0 M, pH 7.5) separates triphosphates from mono- and diphosphates. Recovery rates range from 60–75%.

HPLC Purification

Preparative reverse-phase HPLC (C18 column, 250 × 10 mm) with a mobile phase of 50 mM triethylammonium acetate (TEAA) and acetonitrile (5–20% over 30 minutes) achieves >99% purity. Retention times for 7-Deaza-dITP are consistently 18–22 minutes under these conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, D₂O): Key peaks include δ 8.15 (s, 1H, H-8), 6.45 (t, 1H, H-1'), and 4.35–3.90 (m, sugar protons). The absence of δ 7.20–7.80 signals confirms N-7 substitution.

  • ³¹P NMR (202 MHz, D₂O): Three distinct peaks at δ -5.8 (α-P), -10.2 (β-P), and -21.5 (γ-P) verify triphosphate structure.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion at m/z 508.97 [M-H]⁻, consistent with the theoretical mass of C₁₀H₁₃N₅O₁₃P₃ (509.12 g/mol). Fragment ions at m/z 329.04 (loss of PO₃) and 211.08 (base + sugar) confirm structural integrity.

Comparative Analysis of Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield45–55%20–30%
Purity>95%85–90%
Reaction Time48–72 hours6–8 hours
ScalabilityIndustrialLaboratory
Cost per gram$120–150$500–600

Applications in Molecular Biology

Incorporating 7-Deaza-dITP into DNA reduces secondary structures during sequencing by weakening Hoogsteen base-pairing. This property enhances read lengths in Sanger sequencing by 15–20% compared to natural dITP. Additionally, its resistance to exonuclease digestion makes it valuable for CRISPR/Cas9 guide RNA synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.